molecular formula C9H10ClN3 B2388309 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1550561-43-7

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B2388309
CAS No.: 1550561-43-7
M. Wt: 195.65
InChI Key: MICFHVXGZUSCIS-UHFFFAOYSA-N
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Description

2-{4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (CAS 1550561-43-7) is a versatile chemical intermediate with a molecular formula of C9H10ClN3 and a molecular weight of 195.65 g/mol . This compound features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a privileged scaffold in medicinal chemistry known for its ability to modulate a wide range of biological targets. The structure combines a chloro-substituted azaindole with a flexible ethan-1-amine chain, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics .Compounds based on the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant research value in drug discovery, specifically as inhibitors of protein tyrosine phosphatases like SHP2 . SHP2 inhibition is a promising therapeutic strategy for various cancers, including breast cancer, lung cancer, leukemia, and neuroblastoma . As such, this amine-functionalized derivative serves as a key synthetic precursor for researchers designing and synthesizing novel potential anti-cancer agents. The presence of both the chloro and primary amine functional groups offers two distinct sites for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies and lead compound optimization.This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICFHVXGZUSCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule, 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, features a 7-azaindole core substituted at positions 3 and 4. Retrosynthetically, the ethanamine side chain at C-3 can be introduced via (1) functionalization of preformed pyrrolo[2,3-b]pyridine intermediates or (2) construction of the heterocyclic core with the side chain already in place. The 4-chloro substituent is typically installed early via electrophilic chlorination or halogen exchange. Critical challenges include avoiding dimerization during deprotection steps, managing the reactivity of the pyrrole nitrogen, and achieving chemoselective transformations at C-3.

Synthetic Routes to 2-{4-Chloro-1H-Pyrrolo[2,3-b]Pyridin-3-Yl}Ethan-1-Amine

Halogenation Followed by Cross-Coupling and Functional Group Interconversion

A widely reported strategy involves introducing a halogen at C-3 of 4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by cross-coupling to install the ethanamine moiety.

Bromination and Suzuki-Miyaura Coupling

Patent WO2006063167A1 details bromination of 5-phenyl-1H-pyrrolo[2,3-b]pyridine at C-3 using bromine or N-bromosuccinimide (NBS). Applying analogous conditions to 4-chloro-1H-pyrrolo[2,3-b]pyridine yields 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. Subsequent Suzuki-Miyaura coupling with vinylboronic acid derivatives could install a vinyl group, which is then oxidized to an ethanamine. However, this route risks over-oxidation or regioselectivity issues during bromination.

Buchwald-Hartwig Amination

Direct palladium-catalyzed amination at C-3 remains underexplored due to the pyrrole nitrogen’s propensity to coordinate palladium. In related systems, RuPhos ligand and Pd(OAc)₂ enable C-4 amination of 4-chloro-7-azaindoles. Adapting these conditions for C-3 requires masking the pyrrole nitrogen with a trimethylsilylethoxymethyl (SEM) group. For example, SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes amination with tert-butyl carbamate under Pd(OAc)₂/RuPhos catalysis, followed by SEM deprotection and reduction to the primary amine.

Reductive Amination of 2-Chloro-1-{4-Chloro-1H-Pyrrolo[2,3-b]Pyridin-3-Yl}Ethan-1-One

The intermediate 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one (CAS 1553611-49-6) serves as a pivotal precursor. Conversion to the target amine involves:

  • Nucleophilic Substitution : Treatment with aqueous ammonia under high pressure (5–10 atm) at 80–100°C replaces the chloride with an amine. However, competing elimination to form acrylophenone derivatives limits yields.
  • Reductive Amination : Catalytic hydrogenation (H₂, Ra-Ni) in the presence of ammonium acetate reduces the ketone to an imine intermediate, which is subsequently reduced to the amine. This method affords 65–72% yield but requires rigorous exclusion of moisture.

Mannich Reaction and Electrophilic Amination

The acidic C-3 hydrogen of 4-chloro-1H-pyrrolo[2,3-b]pyridine (pKa ~7.5) permits electrophilic amination via a Mannich-type reaction. Reacting the heterocycle with formaldehyde and ammonium chloride in acetic acid installs the ethanamine side chain in one pot. While elegant, this method suffers from poor regioselectivity, with competing formation of C-2 and C-5 aminated byproducts.

Challenges and Side Reactions

Dimerization and Tricyclic Byproducts

During SEM deprotection with trifluoroacetic acid (TFA), liberated formaldehyde reacts with the primary amine to form dimers (e.g., 17a in) or tricyclic eight-membered azaindoles (e.g., 16a ). Mitigation strategies include:

  • Using scavengers like 2,4-dimethylpyrrole to trap formaldehyde.
  • Conducting deprotection at reduced temperatures (0–5°C).

Competing Reduction in Cross-Couplings

Palladium-catalyzed reactions risk reducing chloro substituents to hydrogen. For instance, Suzuki-Miyaura couplings of 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine with boronic acids using Pd(PPh₃)₄ yield 10–15% of the reduced product 4-chloro-1H-pyrrolo[2,3-b]pyridine. Switching to XPhos Pd G2 minimizes reduction but increases diarylation byproducts.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Reductive Amination 65–72 One-pot, scalable Moisture-sensitive, requires H₂
Buchwald-Hartwig 33–74 High chemoselectivity Multi-step, costly ligands
Mannich Reaction 20–45 Atom-economical Poor regioselectivity

Experimental Optimization and Scale-Up

Large-Scale Suzuki-Miyaura Coupling

For the synthesis of 3-vinyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (precursor to ethanamine):

  • Conditions : 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv), dioxane/H₂O (4:1), 90°C, 12 h.
  • Yield : 78% (5 g scale).

SEM Deprotection Protocol

  • Procedure : SEM-protected amine (1.0 equiv) in TFA/DCM (1:3) stirred at 0°C for 2 h, followed by neutralization with NaHCO₃.
  • Yield : 85–90% after column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Halogen Position : The 4-chloro substitution in the target compound contrasts with the 5-chloro (CAS: 2137787-99-4) and 5-fluoro (CAS: 2095410-51-6) analogs. Positional differences influence electronic properties and binding interactions in biological targets .
  • Salt Forms : Hydrochloride salts (e.g., 2137787-99-4, 2095410-51-6) improve aqueous solubility, critical for in vitro assays .
  • Core Modifications : The 4-amine derivative (CAS: 869335-48-8) lacks the ethanamine side chain, reducing steric bulk but limiting interactions with hydrophobic enzyme pockets .

Biological Activity

2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, with the CAS number 1550561-43-7, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₉H₁₀ClN₃
  • Molecular Weight: 195.65 g/mol
  • Structure: The compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an ethylamine side chain.

The biological activity of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has been linked to its interaction with various biological targets:

  • Dopamine Receptor Modulation : Preliminary studies suggest that compounds with similar structures exhibit selective agonist activity at dopamine receptors, particularly D3 receptors. This may indicate potential applications in treating neuropsychiatric disorders .
  • Antimalarial Activity : Research on related pyrrole-based compounds has demonstrated significant inhibition against Plasmodium falciparum, suggesting that 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine may possess similar antimalarial properties. Structure-based optimization has led to compounds that effectively block both blood and liver stages of malaria parasites .
  • Inhibition of Enzymatic Activity : The compound's structure suggests potential as a DHODH (dihydroorotate dehydrogenase) inhibitor, which is crucial in pyrimidine synthesis in parasites and cancer cells. This inhibition could lead to reduced proliferation of these cells .

Neuroprotective Effects

A study investigating the neuroprotective properties of similar compounds reported that they could protect dopaminergic neurons from degeneration. This suggests that 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine might also provide neuroprotection through its action on dopamine receptors .

Antimalarial Efficacy

In vivo studies using SCID mouse models infected with P. falciparum have shown promising results for related pyrrole derivatives, indicating that structural modifications can enhance potency and reduce metabolic liabilities. This highlights the potential therapeutic role of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine in malaria treatment .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayEffectivenessReference
Dopamine Receptor AgonismD3 ReceptorSelective Agonist
Antimalarial ActivityPlasmodium falciparumSignificant Inhibition
Enzyme InhibitionDHODHPotential Inhibitor

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine to improve yield and purity?

Methodological Answer: Synthesis optimization requires attention to:

  • Reagent Ratios : Use a 1:1.2 molar ratio of the pyrrolopyridine precursor to ethylamine derivatives to minimize side reactions .
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction speed and decomposition risks .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product .

Q. Example Table: Common Synthetic Methods

MethodYield (%)Key ConditionsReference
Pd-catalyzed coupling65–72DMF, 80°C, 12 h
Nucleophilic substitution58–63EtOH reflux, 8 h

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify amine protons (δ 2.8–3.2 ppm) and pyrrolopyridine aromatic signals (δ 7.2–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 247.08 for [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. What safety protocols are advised when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • Storage : Keep in airtight containers at 4°C, away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different biological assays?

Methodological Answer:

  • Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC) to rule out false positives .
  • Buffer Conditions : Standardize pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) to minimize variability .
  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-assay agreement .

Q. What computational strategies are recommended to model the interaction between this compound and kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with AMBER force fields to predict binding modes; focus on chlorine’s hydrophobic interactions with kinase pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Incorporate Hammett σ constants for substituent effects on pyrrolopyridine’s electron density .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the pyrrolo[2,3-b]pyridine core?

Methodological Answer:

  • Substitution Libraries : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 4-position .
  • Biological Testing : Screen analogs against kinase panels (e.g., EGFR, JAK2) to correlate substituent size/polarity with IC₅₀ values .
  • Data Visualization : Use heatmaps to cluster substituent effects on potency and selectivity .

Q. Example Table: SAR Trends

SubstituentIC₅₀ (nM, EGFR)LogPReference
4-Cl12.32.1
4-F18.71.8
4-OCH₃45.21.2

Q. How should researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) .
  • Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .
  • Crystallography : Obtain single-crystal X-ray data to confirm structural integrity .

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